1-[(S)-1-Phenylethyl]piperidine-4-one
Overview
Description
1-[(S)-1-Phenylethyl]piperidine-4-one is a useful research compound. Its molecular formula is C13H17NO and its molecular weight is 203.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
1-[(S)-1-Phenylethyl]piperidine-4-one serves as a structural framework for synthesizing complex organic compounds. For example, McLaughlin et al. (2016) explored the synthesis and analytical characterization of 2-methoxydiphenidine (MXP) and its isomers, highlighting the structural diversity and potential for drug discovery work within the 1,2-diphenylethylamine template, which shares a structural resemblance with this compound (McLaughlin et al., 2016).
Molecular Docking and Pharmacological Effects
The compound's structure is instrumental in molecular docking studies to understand the interactions with biological targets. Mohanraj and Ponnuswamy (2017) conducted molecular docking studies to explore the biological activity of synthesized N-acyl r-2,c-6-bis(4-methoxyphenyl)-c-3,t-3-dimethylpiperidin-4-ones, indicating the utility of piperidine derivatives in drug development (Mohanraj & Ponnuswamy, 2017).
Analytical Challenges and Chemical Analysis
The chemical analysis of piperidine derivatives, including those similar to this compound, can present analytical challenges due to the presence of isomers. Wallach et al. (2015) addressed these challenges in their study on the preparation and characterization of diphenidine and its analogs, which are part of the broader diphenylethylamine class (Wallach et al., 2015).
Alkaline Stability and Conductivity
In the context of materials science, derivatives of piperidine, akin to this compound, have been studied for their alkaline stability and conductivity, which is crucial for applications in alkaline fuel cells. Olsson, Pham, and Jannasch (2018) investigated poly(arylene piperidinium) hydroxide ion exchange membranes, demonstrating the potential of piperidine-based structures in energy technologies (Olsson, Pham, & Jannasch, 2018).
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, have been found to exhibit a wide range of pharmacological activities . They have been utilized as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic, and/or anticoagulant agents .
Mode of Action
Piperidine derivatives have been found to interact with various signaling molecules such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These interactions can lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
Biochemical Pathways
Piperidine derivatives have been found to regulate multiple signaling pathways such as akt/mtor/mmp-9, 5′-amp-activated protein kinase-activated nlr family pyrin domain containing-3 inflammasome, voltage-gated k+ current, pkcα/erk1/2, nf-κb/ap-1/mmp-9, wnt/β-catenin, jnk/p38 mapk, and gut microbiota .
Pharmacokinetics
Piperidine derivatives are widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .
Result of Action
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The synthesis of piperidine derivatives has long been widespread, indicating their stability under various conditions .
Biochemical Analysis
Biochemical Properties
It is known that piperidine derivatives play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids
Cellular Effects
Piperidin-4-ones, a class of compounds to which 1-[(S)-1-Phenylethyl]piperidine-4-one belongs, have been reported to exhibit various biological activities such as analgesic, hypotensive, central nervous system depressant, antiviral, bactericidal, and fungicidal activities .
Molecular Mechanism
Piperidine derivatives have been found to regulate multiple signaling molecules such as cell cycle proteins, anti-apoptotic proteins, and others .
Properties
IUPAC Name |
1-[(1S)-1-phenylethyl]piperidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(12-5-3-2-4-6-12)14-9-7-13(15)8-10-14/h2-6,11H,7-10H2,1H3/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDVAHHCNEWIUMV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2CCC(=O)CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50463702 | |
Record name | CTK4H6538 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36482-37-8 | |
Record name | CTK4H6538 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50463702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.